Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide
Overview
Description
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide involves specific chemical reactions. While I don’t have access to specific papers, I can provide general insights. Notably, the main synthesis route for pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused with a pyridine ring. The specific arrangement of atoms and functional groups determines its properties and reactivity. Unfortunately, I don’t have access to the exact crystallographic data for this compound, but further studies would reveal its precise geometry and bond angles .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it may undergo nucleophilic substitutions, cyclizations, or condensations. The specific reactions depend on the functional groups present and the reaction conditions. Further experimental investigations would provide detailed insights into its reactivity and behavior .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
- The Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, including the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrates the utility of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide in generating libraries of heterocyclic compounds. This method facilitates amide coupling and esterification, expanding the chemical space for drug discovery and materials science (Volochnyuk et al., 2010).
Anticancer Activity
- Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for anticancer activity. Some compounds exhibited promising bioactivity against cancer cell lines, highlighting the potential of this compound derivatives in oncology research (Chavva et al., 2013).
Regioselective Functionalization
- The regioselective functionalization of the Pyrazolo[1,5-a]pyridine scaffold using magnesium and zinc bases showcases the versatility of this compound in synthetic organic chemistry. This method allows for the generation of diverse polysubstituted heterocycles, which can be valuable in developing new pharmaceuticals and materials (Balkenhohl et al., 2018).
Facile Synthesis of Heterocycles
- An efficient synthesis approach for novel Pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups was developed. This process supports the facile generation of N-fused heterocycles, underscoring the synthetic utility of Pyrazolo[1,5-a]pyridine derivatives in constructing complex molecular architectures (Ghaedi et al., 2015).
Pharmacological Properties
- Studies on derivatives of this compound have indicated their potential in pharmacological applications. For example, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid exhibited potent antiproliferative activity against human cancer cell lines, suggesting the relevance of Pyrazolo[1,5-a]pyridine derivatives in the development of anticancer agents (Cankara Pirol et al., 2014).
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-3-1-2-6-4-5-10-11(6)7/h1-5H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUWRUPDFQQBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286844 | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-82-5 | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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